molecular formula C24H25ClN4O2 B2679782 N-(1-(3-(3-chlorophenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-3,5-dimethylbenzamide CAS No. 1319128-16-9

N-(1-(3-(3-chlorophenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-3,5-dimethylbenzamide

Cat. No. B2679782
CAS RN: 1319128-16-9
M. Wt: 436.94
InChI Key: YZXZGRIODWUNCB-UHFFFAOYSA-N
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Description

N-(1-(3-(3-chlorophenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-3,5-dimethylbenzamide is a useful research compound. Its molecular formula is C24H25ClN4O2 and its molecular weight is 436.94. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction Studies

N-(1-(3-(3-chlorophenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-3,5-dimethylbenzamide and similar compounds have been studied for their molecular interactions with CB1 cannabinoid receptors. These studies involve conformational analyses and the development of unified pharmacophore models. These models aid in understanding the steric binding interactions with receptors, and the findings suggest that the N1 aromatic ring moiety of such compounds plays a crucial role in these interactions (Shim et al., 2002).

Structure-Activity Relationships

Research has also focused on understanding the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. These studies are crucial for characterizing cannabinoid receptor binding sites and searching for more selective and potent cannabimimetic ligands. This research has identified structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity (Lan et al., 1999).

Dopamine Receptor Ligand Studies

Another application of similar compounds is as ligands for human dopamine D4 receptors. Systematic examination of different parts of the molecule has been conducted to explore structure-activity relationships with respect to receptor affinity and selectivity (Rowley et al., 1997).

Anticholinesterase Effects

There is also interest in the anticholinesterase effects of pyrazoline derivatives, which are significant due to their potential applications in treating neurodegenerative disorders. Studies include the synthesis of new derivatives and their evaluation for inhibitory effects on acetylcholinesterase and butyrylcholinesterase (Altıntop, 2020).

Antioxidant and Antimicrobial Studies

The antioxidant and antimicrobial activities of derivatives of this compound have been examined. Studies have shown that certain derivatives demonstrate significant antibacterial activity and varying degrees of antioxidant activities, suggesting their potential as novel classes of antibacterial and antioxidant agents (Al-ayed, 2011).

properties

IUPAC Name

N-[1-[3-(3-chlorophenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN4O2/c1-15-10-16(2)12-18(11-15)23(30)26-20-6-8-29(9-7-20)24(31)22-14-21(27-28-22)17-4-3-5-19(25)13-17/h3-5,10-14,20H,6-9H2,1-2H3,(H,26,30)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXZGRIODWUNCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2CCN(CC2)C(=O)C3=CC(=NN3)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.